4-(3-Fluorophenyl)-1H-pyrazol-5-amine
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Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . Also, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters is a known reaction .Scientific Research Applications
Cancer Kinase Activity
- A study found that derivatives of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine showed activity against significant cancer kinases. Specifically, a derivative exhibited nanomolar range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, presenting it as a potential lead for anticancer programs (Abu Thaher et al., 2012).
Crystal Structure Analysis
- The crystal structure of a compound closely related to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine was analyzed, revealing its conformation and potential for forming supramolecular structures through various intermolecular interactions (Abdel-Wahab et al., 2013).
Antimicrobial Activities
- Novel derivatives of 1,5-diaryl pyrazole, including ones similar to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine, demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting their potential in developing new antimicrobial agents (Ragavan et al., 2010).
Synthesis and Molecular Structure
- Research on the synthesis and molecular structure of pyrazoline compounds closely related to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine provided insights into their conformation and potential applications in material science and drug design (Loh et al., 2013).
Development of Dual Antagonists
- A study described the development of a potent dual antagonist for 5HT7/5HT2 receptors, involving a compound structurally similar to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine, highlighting its significance in the field of neuropsychiatric drug development (LiangJimmy et al., 2011).
Fluorescent Chemosensor Development
- Research involving a compound similar to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine led to the creation of a selective fluorescent turn-on chemosensor for Al3+ and Zn2+, demonstrating its potential application in environmental monitoring and diagnostics (Gao et al., 2018).
properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYBEHEKIRSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602564 |
Source
|
Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
301373-68-2 |
Source
|
Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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